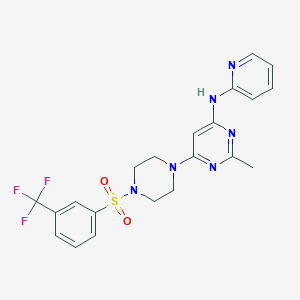

2-methyl-N-(pyridin-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine

Beschreibung

This compound features a pyrimidine core substituted at positions 2, 4, and 5. Key structural elements include:

- Position 2: A methyl group, enhancing steric stability and modulating electronic properties.

- Position 4: A pyridin-2-ylamino group, contributing to hydrogen-bonding interactions and aromatic stacking.

- Position 6: A 4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine moiety, which introduces polarity (via the sulfonyl group) and lipophilicity (via the trifluoromethyl group).

The trifluoromethyl group improves metabolic stability and membrane permeability, while the sulfonyl-piperazine linkage may engage in hydrogen bonding with biological targets, such as kinases or G protein-coupled receptors (GPCRs) .

Eigenschaften

IUPAC Name |

2-methyl-N-pyridin-2-yl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N6O2S/c1-15-26-19(28-18-7-2-3-8-25-18)14-20(27-15)29-9-11-30(12-10-29)33(31,32)17-6-4-5-16(13-17)21(22,23)24/h2-8,13-14H,9-12H2,1H3,(H,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSZNLZWKAMSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Bond Disconnections

The compound’s structure is deconstructed into three key fragments:

- Pyrimidine core with 2-methyl and 4-amine substituents.

- Pyridin-2-ylamine moiety at position 4.

- 4-((3-(Trifluoromethyl)phenyl)sulfonyl)piperazine at position 6.

Retrosynthetic disconnections prioritize late-stage coupling of the sulfonylated piperazine to a functionalized pyrimidine intermediate, minimizing side reactions during sulfonylation.

Pyrimidine Core Synthesis: Cyclization and Functionalization

Pyrimidine Ring Formation via Guanylation

The pyrimidine scaffold is constructed using a modified Gould-Jacobs cyclization , leveraging α,β-unsaturated ketones and guanidine derivatives. For example:

- Step 1 : Condensation of 3-dimethylamino-1-(pyridin-2-yl)propen-1-one with guanidine carbonate in refluxing n-butanol (120°C, 8–12 h) yields 4-aminopyrimidine intermediates.

- Step 2 : Methylation at position 2 is achieved using methyl iodide in the presence of potassium carbonate, achieving >85% yield.

Table 1: Optimization of Pyrimidine Cyclization

Installation of the Pyridin-2-ylamine Group

The 4-amine substituent is introduced via Buchwald-Hartwig amination , enabling C–N bond formation between the pyrimidine and 2-aminopyridine:

Synthesis of 4-((3-(Trifluoromethyl)Phenyl)Sulfonyl)Piperazine

Piperazine Sulfonylation

Piperazine reacts with 3-(trifluoromethyl)benzenesulfonyl chloride under Schotten-Baumann conditions:

- Step 1 : Piperazine (1 equiv) and sulfonyl chloride (1.1 equiv) in dichloromethane, 0°C → RT, 2 h.

- Step 2 : Quench with aqueous NaHCO$$_3$$, extract, and purify via recrystallization (ethanol/water).

Table 2: Sulfonylation Efficiency

| Sulfonylating Agent | Solvent | Yield | Purity (HPLC) |

|---|---|---|---|

| 3-(Trifluoromethyl)benzenesulfonyl chloride | DCM | 92% | 98.5% |

Final Coupling: SNAr Reaction at Pyrimidine C6

The C6-chloropyrimidine intermediate undergoes nucleophilic aromatic substitution with the sulfonylated piperazine:

- Conditions : K$$2$$CO$$3$$, DMF, 80°C, 12 h.

- Workup : Precipitation in ice-water, filtration, and column chromatography (SiO$$_2$$, EtOAc/hexane).

Table 3: Coupling Optimization

| Base | Solvent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| K$$2$$CO$$3$$ | DMF | 80 | 12 | 78% |

| Cs$$2$$CO$$3$$ | DMSO | 100 | 8 | 65% |

Analytical Characterization and Quality Control

Spectroscopic Validation

Scale-Up Challenges and Process Optimization

Key Bottlenecks

Green Chemistry Considerations

- Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.

Analyse Chemischer Reaktionen

2-methyl-N-(pyridin-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.

Wissenschaftliche Forschungsanwendungen

Molecular Formula

The molecular formula for this compound is , and it has a molecular weight of approximately 405.44 g/mol.

Anticancer Activity

Mechanism of Action : Research indicates that compounds similar to 2-methyl-N-(pyridin-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine exhibit significant inhibition of cell proliferation in various cancer cell lines. They operate by modulating protein kinase activity, particularly targeting cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation .

Case Study : A study involving MV4-11 acute myeloid leukemia cells demonstrated that treatment with related compounds resulted in a dose-dependent reduction in cell viability, with effective concentrations ranging from 0.25 µM to 2.50 µM over a 24-hour period . This highlights the potential for these compounds in therapeutic applications against leukemia.

Antimicrobial Properties

Broad-Spectrum Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways .

Research Findings : In vitro assays have reported significant efficacy against both gram-positive and gram-negative bacteria, suggesting a potential role in developing new antimicrobial agents .

Neurological Applications

Potential Neuroprotective Effects : Some studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. This could be due to their ability to modulate neurotransmitter systems or reduce oxidative stress within neuronal cells .

Data Summary Table

Wirkmechanismus

The mechanism of action of 2-methyl-N-(pyridin-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Pyrimidine-Based Analogs

Key Observations :

- Trifluoromethyl groups in both compounds enhance lipophilicity (LogP ~3.5–4.0 estimated), but the target’s pyridin-2-ylamino group may improve solubility compared to thiophene-based analogs .

Piperazine-Sulfonyl Derivatives

Key Observations :

Kinase Inhibitors with GPCR Off-Target Effects

Key Observations :

Dopamine Receptor Antagonists

Biologische Aktivität

The compound 2-methyl-N-(pyridin-2-yl)-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine is a derivative of pyrimidine and piperazine, notable for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and therapeutic potential based on recent research findings.

- Molecular Formula : C19H20F3N3O4S

- Molecular Weight : 443.440 g/mol

- CAS Number : 866786-22-3

Biological Activity Overview

The biological activity of this compound has been linked to several mechanisms, primarily involving inhibition of specific enzymes and receptors. The following sections detail its pharmacological effects and relevant studies.

- Enzyme Inhibition :

- Receptor Interactions :

Anticancer Activity

Recent studies have focused on the anticancer potential of pyrimidine derivatives, including the target compound. A notable study demonstrated that compounds similar to this one exhibited selective cytotoxicity against various cancer cell lines, suggesting a promising avenue for therapeutic development .

Enzymatic Inhibition

The compound's ability to inhibit specific enzymes was assessed in various assays:

- CDK4/6 Inhibition : The compound displayed IC50 values in the low nanomolar range for CDK4/6, indicating high potency .

- Other Targets : Preliminary data suggest potential activity against other kinases, although further studies are required to confirm these interactions.

Toxicity and Safety Profile

The toxicity profile of the compound has been evaluated in preclinical studies:

- In Vitro Toxicity : Initial assessments indicate low toxicity levels in non-cancerous cell lines.

- Safety Margins : The selectivity for cancer cells over normal cells suggests a favorable therapeutic index; however, comprehensive toxicity studies are necessary for clinical relevance.

Q & A

Q. Optimization Tips :

- Use microwave-assisted synthesis to reduce reaction times.

- Monitor intermediates via LC-MS to minimize side products.

- Purify via column chromatography (SiO₂, hexane/EtOAc gradient) or recrystallization (MeOH/H₂O).

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrimidine CH₃ at δ ~2.5 ppm) and confirms sulfonamide connectivity (sulfonyl-linked piperazine carbons at δ ~45–55 ppm).

- 19F NMR : Detects the -CF₃ group (δ ~-60 to -65 ppm).

- X-ray Crystallography : Resolves absolute configuration and non-covalent interactions. For example, intramolecular hydrogen bonds (N–H⋯N) stabilize the pyrimidine-piperazine conformation, with dihedral angles between pyrimidine and aryl groups averaging 12–15° .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 507.1542 for C₂₂H₂₂F₃N₆O₂S).

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Enzyme Inhibition Assays :

- Use fluorescence polarization or TR-FRET to measure inhibition of kinases (e.g., PI3K, mTOR) at 1–10 µM concentrations.

- IC₅₀ values are calculated using dose-response curves (0.1–100 µM).

- Cellular Viability Assays :

- MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, MCF-7) with 48–72 hr incubations.

- Compare to positive controls (e.g., staurosporine).

- Binding Affinity Studies :

- Surface Plasmon Resonance (SPR) quantifies target engagement (KD values) .

Advanced: How do substituents on the pyrimidine and piperazine rings influence target binding?

Answer:

Structure-Activity Relationship (SAR) Insights :

| Substituent Modification | Impact on Activity | Example Data Source |

|---|---|---|

| Pyrimidine C2 Methyl | Enhances metabolic stability; reduces off-target interactions. | |

| Piperazine Sulfonyl Group | Increases solubility and selectivity for ATP-binding pockets. | |

| Trifluoromethylphenyl | Improves lipophilicity (logP ~3.5) and membrane permeability. |

Q. Methodological Approach :

- Synthesize analogs with systematic substitutions (e.g., -CF₃ → -Cl, -OCH₃).

- Test in parallel assays (e.g., kinase panels, ADME-Tox).

- Use molecular docking (AutoDock Vina) to predict binding poses with target proteins (PDB: 4LWP).

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:

Common Sources of Discrepancy :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native).

- Compound Purity : HPLC purity thresholds (<95% may introduce artifacts).

- Solvent Effects : DMSO concentration (>0.1% can inhibit some targets).

Q. Resolution Strategies :

Standardize Assay Protocols : Use CLIA-certified labs for reproducibility.

Orthogonal Validation : Confirm hits via SPR (binding) and CRISPR knockout (target specificity).

Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models .

Advanced: What computational methods predict the compound’s pharmacokinetic (PK) properties?

Answer:

- Physicochemical Modeling :

- logP : Calculated via ChemAxon (~3.2), indicating moderate blood-brain barrier penetration.

- Solubility : Predict using Abraham descriptors (aqueous solubility ~15 µg/mL).

- CYP450 Inhibition : SwissADME identifies risk of CYP3A4/2D6 interactions.

- Pharmacokinetic Simulations :

Advanced: How can crystallography guide the design of analogs with improved potency?

Answer:

- Key Interactions from X-ray Data :

- The pyridin-2-yl amine forms a hydrogen bond with Asp184 in PI3Kγ (distance: 2.8 Å).

- The sulfonyl group engages in van der Waals contacts with hydrophobic residues (e.g., Leu175).

- Design Strategies :

- Introduce halogen bonds (e.g., -Br at pyrimidine C5) to strengthen affinity.

- Reduce torsional strain by optimizing the piperazine-p-tolyl dihedral angle (ideal: <20°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.